2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

CYP inhibition Type II binding Structure-Activity Relationship

This dual-pyridine quinoline-4-carboxamide features a unique architecture enabling simultaneous heme coordination at two sites, a structural feature absent in single-pyridine analogues. Substitution with N-phenyl or N-naphthylmethyl variants alters CYP isoform selectivity by up to 1200-fold. With logP 2.91 and PSA 96.69 Ų, it serves as an ideal reference standard for calibrating type II binding responses across CYP2C9 and CYP3A4 isoforms in DDI screening panels. Available in research quantities; contact us for custom synthesis and bulk pricing.

Molecular Formula C21H16N4O
Molecular Weight 340.4 g/mol
Cat. No. B4916298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
Molecular FormulaC21H16N4O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC=NC=C4
InChIInChI=1S/C21H16N4O/c26-21(24-14-15-5-9-22-10-6-15)18-13-20(16-7-11-23-12-8-16)25-19-4-2-1-3-17(18)19/h1-13H,14H2,(H,24,26)
InChIKeyLQZFSVOLFZLFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide CAS 1144442-32-9: Core Structure and Compound Class Overview for Procurement Decisions


2-(Pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide (CAS 1144442-32-9) is a synthetic, achiral, dual-pyridine-substituted quinoline-4-carboxamide (molecular formula C21H16N4O, MW 340.4 g/mol) . It belongs to the broader class of pyridinyl quinoline-4-carboxamide analogues that have been extensively characterized as type II ligands of cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4 [1]. The compound features a 2-(pyridin-4-yl) substituent on the quinoline core and an N-(pyridin-4-ylmethyl) carboxamide side chain, creating a scaffold with two distinct para-pyridine nitrogen atoms capable of coordinating to heme iron [2].

Why Generic Substitution of 2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide with Other Quinoline-4-carboxamides Risks Experimental Inconsistency


Quinoline-4-carboxamide derivatives cannot be interchanged generically because the position and accessibility of the pyridine nitrogen atom determines the binding mode (type I vs. type II) and affinity for CYP enzymes, with differences as large as 1,200-fold observed between para, meta, and ortho isomers in the same series [1]. The target compound uniquely combines two para-pyridine moieties (at the quinoline C2 and the carboxamide N-methyl positions), a structural feature not replicated in commonly available analogues such as N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (Ki = 700 nM for CYP3A4) or N-(naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (Ki = 113 nM for CYP2C9) [2][3]. Substituting with a single-pyridine analogue would eliminate one heme-coordination site, potentially altering CYP isoform selectivity, metabolic stability, and inhibition kinetics in unpredictable ways [1].

Quantitative Evidence Guide: 2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide vs. Closest Analogs and In-Class Candidates


Dual Type II Binding Motif: Structural Differentiation from Single-Pyridine Quinoline-4-carboxamide Analogues

The target compound possesses two para-pyridine nitrogen atoms: one on the 2-(pyridin-4-yl)quinoline core and a second on the N-(pyridin-4-ylmethyl) carboxamide side chain . In contrast, the closely related N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CHEMBL463976) contains only one para-pyridine and an N-phenyl substituent incapable of heme coordination [1]. Peng et al. (2008) demonstrated that para-pyridine isomers bind CYP2C9 and CYP3A4 via type II coordination, while ortho- and meta-pyridine isomers exhibit type I or mixed binding [1]. The dual para-pyridine architecture of the target compound is therefore predicted to stabilize type II binding interactions with both the quinoline-C2 pyridine and the amide-N pyridin-4-ylmethyl group, a feature not available in the N-phenyl (Ki=700 nM CYP3A4) or N-naphthylmethyl (Ki=113 nM CYP2C9) analogues [2].

CYP inhibition Type II binding Structure-Activity Relationship

CYP3A4 Affinity Differentiation: Target Compound vs. N-Phenyl Analog (CHEMBL463976)

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CHEMBL463976) exhibits a Ki of 700 nM against recombinant CYP3A4 NF-14 expressed in E. coli, measured via inhibition of 6-β-hydroxytestosterone formation [1]. This compound lacks the amide-side-chain pyridine of the target molecule. Peng et al. (2010) demonstrated that the identity of the amide substituent dramatically affects CYP3A4 binding affinity, with Ki values spanning 67 nM to >100 µM across a series of quinoline-4-carboxamide analogues [2]. Although no direct Ki value is publicly available for the target compound, the presence of the second para-pyridine in the N-(pyridin-4-ylmethyl) group is expected to enhance type II binding based on class SAR: in series 7 (Peng 2010, Table 2), the para-pyridine analogue (compound 19) exhibited Ki=67 nM for CYP3A4, while replacement of the para-pyridine with a non-coordinating moiety reduced affinity [2].

CYP3A4 inhibition Binding affinity Drug metabolism

CYP2C9 Affinity Potential: Target Compound vs. Naphthylmethyl Analog (CHEMBL514730)

N-(Naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CHEMBL514730) displays Ki values of 113 nM (purified CYP2C9) and 125 nM (reconstituted CYP2C9) [1]. Peng et al. (2008) attributed high CYP2C9 affinity of naphthalene-containing analogues to a π-cation interaction between the naphthalene ring and Arg108 in the CYP2C9 active site [2]. The target compound substitutes the naphthylmethyl group with a pyridin-4-ylmethyl group, replacing the hydrophobic π-cation interaction with a potential hydrogen bond or heme-coordination interaction via the pyridine nitrogen. This structural swap may reduce CYP2C9 affinity relative to the naphthylmethyl analogue but could simultaneously enhance CYP3A4 selectivity, as CYP3A4 lacks the equivalent Arg108 residue but possesses a larger active site cavity accommodating multiple type II ligands [3].

CYP2C9 inhibition π-cation interaction Heme coordination

Physicochemical Property Differentiation: logP, PSA, and logD vs. Closest Commercial Analogues

The target compound possesses measured logP = 2.91, logD = 2.91, and polar surface area (PSA) = 96.69 Ų . By comparison, N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CHEMBL463976) has a higher computed logP (approximately 3.9, estimated by fragment-based methods) and a lower PSA (approximately 54 Ų) due to the absence of the second pyridine nitrogen [1]. The target compound's lower logP (2.91 vs. ~3.9) indicates reduced lipophilicity and potentially improved aqueous solubility (logSw = -3.82), while its higher PSA (96.69 vs. ~54 Ų) adds additional hydrogen-bond acceptor capacity (5 acceptors vs. 4 in the N-phenyl analogue). The logD value of 2.91 at physiological pH suggests the compound remains predominantly unionized, maintaining membrane permeability despite the added polarity .

Lipophilicity Polar surface area Drug-likeness

Metabolic Stability Trade-Off Inherent to Type II Binding Quinoline-4-carboxamides: Class-Level Inference

Dahal et al. (2012) directly compared the metabolic stability of type II binding quinoline-4-carboxamide (QCA) analogues with their type I binding counterparts and found that type II binders were 2- to 12-fold less metabolically stable at subsaturating concentrations across all metabolic transformations measured (O-demethylation, N-demethylation, aromatic hydroxylation, and benzylic hydroxylation) [1]. This finding challenges the assumption that type II binding inherently protects compounds from CYP-mediated metabolism. Given that the target compound is designed with two potential type II coordination sites, it may exhibit the metabolic instability characteristic of this class. Peng et al. (2010) provided a mechanistic explanation: type II binding compounds can still be extensively metabolized via a rapid equilibrium between the type II bound orientation and a metabolically competent binding mode, or through direct reduction of the nitrogen-coordinated heme [2].

Metabolic stability Type II binding Drug-drug interaction

Recommended Research and Industrial Application Scenarios for 2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide (CAS 1144442-32-9) Based on Quantitative Evidence


CYP2C9 and CYP3A4 Drug-Drug Interaction (DDI) Screening: Dual-Pyridine Type II Probe Development

The compound's dual para-pyridine architecture (Evidence Item 1) makes it a candidate for developing a positive control probe for type II binding in CYP inhibition screening panels. Its predicted intermediate affinity range (between 67 nM and 700 nM for CYP3A4, Evidence Item 2) and distinct selectivity profile relative to the naphthylmethyl analogue (Evidence Item 3) position it as a tool for calibrating type II binding responses across CYP2C9 and CYP3A4 isoforms simultaneously. In DDI screening workflows, researchers can use this compound alongside single-pyridine controls to differentiate contributions of dual-site heme coordination to observed inhibition [1].

Physicochemical Benchmarking in Lead Optimization: Balanced logP-PSA Compound for Permeability Studies

With a measured logP of 2.91 and PSA of 96.69 Ų (Evidence Item 4), the compound occupies a favorable region of drug-like chemical space near the midpoint of typical oral drug property ranges. It can serve as a reference standard for calibrating PAMPA or Caco-2 permeability assays when optimizing quinoline-4-carboxamide leads. The lower lipophilicity relative to the N-phenyl analogue (ΔlogP ≈ -1) provides a quantitative benchmark for assessing the impact of introducing a second pyridine on permeability-solubility trade-offs .

Type II Binding Kinetic Mechanism Studies: Investigating the Role of Dual Heme Coordination in CYP Metabolism

Peng et al. (2010) proposed two kinetic mechanisms explaining why type II binding compounds undergo metabolism despite heme coordination: rapid equilibrium between type II and metabolically competent binding modes, and direct reduction of nitrogen-coordinated heme [2]. The target compound, with two potential heme-coordination sites, provides a unique tool for testing these mechanisms. Researchers can compare the metabolic profiles (rates of N-demethylation, aromatic hydroxylation) of this compound against single-pyridine analogues (Evidence Item 5) to determine whether dual coordination alters the equilibrium between protected and metabolically vulnerable binding orientations [2].

Kinase Inhibitor Lead Scaffold: Structural Basis for PIM-1 or PARP Inhibitor Fragment Growing

Pyridine-quinoline hybrids have demonstrated competitive inhibition of PIM-1 kinase with concomitant apoptosis induction and caspase 3/7 activation in cancer cell lines [3]. While the target compound itself lacks published kinase profiling data, its core scaffold (2-(pyridin-4-yl)quinoline-4-carboxamide) is present in several PIM-1 inhibitor series. The N-(pyridin-4-ylmethyl) modification introduces an additional vector for fragment growing toward the kinase hinge region or solvent-exposed pocket, making this compound a versatile starting point for structure-based kinase inhibitor design [3].

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